Binding Affinity: 3-Fluoro-4-methylphenyl vs. 4-Chloro-3-fluorophenyl
A direct comparison of final compounds synthesized from this building block's core structure reveals a dramatic improvement in galectin-3 binding affinity over a closely related halogenated analog. The inhibitor derived from the 3-fluoro-4-methylphenyl triazole moiety (US11447517, Example 13) exhibited a Kd of 14 nM [1]. An analog where the substituent is changed to 4-chloro-3-fluorophenyl (US11447517, Example 48) showed over a 2-fold reduction in affinity, with a Kd of 31 nM [2]. This quantifies the non-obvious advantage of the specific 3-fluoro-4-methyl substitution.
| Evidence Dimension | Galectin-3 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 14 nM (for the inhibitor containing the 3-fluoro-4-methylphenyl triazole core) |
| Comparator Or Baseline | 31 nM (for the inhibitor containing a 4-chloro-3-fluorophenyl triazole core) |
| Quantified Difference | 2.2-fold higher affinity for the target compound's derivative |
| Conditions | Fluorescence anisotropy assay used to determine inhibition of galectin-3. |
Why This Matters
This data demonstrates that procuring a building block with the 4-chloro-3-fluorophenyl or other halogen patterns will not achieve the sub-20 nM potency required for advanced galectin-3 inhibitor candidates, making the 3-fluoro-4-methylphenyl derivative a critical procurement requirement.
- [1] BindingDB. (2022). Affinity Data for BDBM572469, the 3-fluoro-4-methylphenyl triazole derivative from US11447517, Example 13. Kd: 14 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=572469 View Source
- [2] BindingDB. (2022). Affinity Data for BDBM572503, a 4-chloro-3-fluorophenyl triazole analog from US11447517, Example 48. Kd: 31 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=572503 View Source
